molecular formula C15H21N3O2 B1308911 1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one CAS No. 878452-92-7

1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one

Cat. No. B1308911
CAS RN: 878452-92-7
M. Wt: 275.35 g/mol
InChI Key: JKZACAYIDAUPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is structurally related to various other benzimidazole derivatives that have been studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester involves spectral methods and X-ray crystallography to study its structural properties . Similarly, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to various pyrimido[1,2-a]benzimidazole derivatives, which upon further reactions can yield different substituted benzimidazoles . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using quantum mechanical calculations and X-ray crystallography. For example, DFT calculations using B3LYP functional combined with a 6-31G(d) basis set have been used to study the energies, geometries, vibrational wavenumbers, NMR, and electronic transitions of related compounds . Such analyses help in understanding the stability and reactivity of the molecular structure, which is crucial for the compound's potential applications.

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions that modify their structure and properties. For instance, catalytic hydrogenation and reduction with NaBH4 can lead to different hydrogenated products . The reactivity with amines and the stability of the lactam group are also important considerations, as they can lead to cleavage and formation of new compounds . These reactions are indicative of the potential chemical behavior of 1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The spectral properties, such as IR and PMR, provide insights into the functional groups present and their chemical environment . The biological activity, including antibacterial, antifungal, and anticonvulsant properties, has been evaluated for some derivatives, indicating the potential for pharmaceutical applications . These properties would be relevant for the comprehensive analysis of the compound .

Scientific Research Applications

Synthesis and Biological Evaluation

1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one and its derivatives are synthesized and evaluated for various biological activities. These compounds are synthesized by reacting 2-(α-bromo benzyl) benzimidazole with different substituents and analyzing their properties using spectroscopic techniques like 1H NMR, 13C NMR, FAB Mass, and FT-IR. The synthesized compounds are assessed for their antihypertensive activity, indicating their potential in medicinal chemistry for developing new therapeutic agents (Sharma, Kohli, & Sharma, 2010).

Masked Amino Aldehydes and Synthetic Applications

The compound is utilized in the synthesis of masked amino aldehydes, which serve as intermediates for further chemical reactions. For instance, its derivatives undergo condensation with phenylhydrazine, semicarbazide, and malononitrile to yield a variety of products like phenylhydrazones, semicarbazones, and 6-aminofuro[2,3-b]pyridine-5-carbonitriles. These reactions and the resulting compounds have significant implications in the field of organic chemistry and drug development (Denisenko et al., 2010).

Reactivity and Electrophilic Substitution

The compound is also a key player in the study of reactivity and electrophilic substitution reactions. It's involved in the synthesis of novel compounds through reactions like nitration, bromination, sulfonation, formylation, and acylation. The specific patterns of substitution and the nature of the substituents significantly influence the chemical behavior and potential applications of the synthesized compounds in various scientific fields, such as material science and pharmacology (Elchaninov & Aleksandrov, 2018).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, it should be handled with care. Personal protective equipment should be worn and it should be kept away from eyes, skin, and clothing .

properties

IUPAC Name

1,3-dimethyl-5-[(oxolan-2-ylmethylamino)methyl]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-17-13-6-5-11(8-14(13)18(2)15(17)19)9-16-10-12-4-3-7-20-12/h5-6,8,12,16H,3-4,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZACAYIDAUPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3CCCO3)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.